molecular formula C20H17N3O3S2 B2406553 4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide CAS No. 893980-40-0

4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide

Cat. No. B2406553
M. Wt: 411.49
InChI Key: IRPRMMGQXAVVMT-UHFFFAOYSA-N
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Description

“4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It’s worth noting that imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole-containing compounds can be achieved through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It’s reasonably fast, very clean, high yielding, and involves a simple workup .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse. For instance, the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .

Scientific Research Applications

  • Antimicrobial and Antifungal Agents

    • Some derivatives have shown promising antimicrobial and antifungal activities. For instance, compounds synthesized from 4-((3,5-diamino-1H-pyrazol-4-yl)-diazenyl)-N-(thiazol-2-yl)-benzenesulfonamide exhibited significant antibacterial and antifungal properties (El-Sayed, Fadda, & El-Saadaney, 2020).
  • Anti-Inflammatory and Analgesic Properties

    • Certain celecoxib derivatives involving similar compounds have demonstrated anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, as compared to untreated controls (Küçükgüzel et al., 2013).
  • Anticancer Applications

    • Several synthesized derivatives of this compound have shown potential as anticancer agents. For example, some compounds showed marked anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines (Karakuş et al., 2018). Other studies have also identified sulfonamide derivatives with significant anticancer activity (Ghorab et al., 2015).
  • Photodynamic Therapy for Cancer Treatment

    • The compound's derivatives have been explored for photodynamic therapy applications, showing good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • UV Protection and Textile Applications

    • Derivatives containing the sulfonamide moiety have been used for simultaneous dyeing and easy patronage finishing of cotton textile, enhancing UV protection and antibacterial properties of the fabric (Mohamed, Abdel-Wahab, & Fahmy, 2020).
  • Anticonvulsant Agents

    • Some synthesized derivatives containing a sulfonamide thiazole moiety have shown anticonvulsant activity, with certain compounds offering significant protection against picrotoxin-induced convulsion (Farag et al., 2012).
  • Carbonic Anhydrase Inhibition

    • Derivatives of this compound have been studied for their carbonic anhydrase inhibitory effects, with some showing potential as inhibitors for carbonic anhydrase I and II isoenzymes (Gul et al., 2016).
  • Other Applications

    • There are diverse other applications in the field of synthetic chemistry and materials science, like in the synthesis of various azoles and thiazole benzenesulfonamide derivatives for potential medicinal uses (Kamila, Mendoza, & Biehl, 2012).

properties

IUPAC Name

4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-13-12-27-20-21-19(11-23(13)20)16-3-7-17(8-4-16)22-28(25,26)18-9-5-15(6-10-18)14(2)24/h3-12,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPRMMGQXAVVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide

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